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  • Product: 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one
  • CAS: 215657-65-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one: A Versatile Building Block in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of the synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, a highly functionalized fluorinated enaminone with significant potential in drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, a highly functionalized fluorinated enaminone with significant potential in drug discovery and development. The document details the synthetic pathway, including the preparation of the key precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, and its subsequent reaction with propargylamine. A thorough discussion of the reaction mechanism, stereochemical considerations, and purification strategies is presented. Furthermore, this guide explores the burgeoning interest in N-propargylic β-enaminones as valuable intermediates for the synthesis of complex heterocyclic scaffolds and their emerging applications as cytotoxic agents against cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Trifluoromethylated N-Propargyl Enaminones

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The trifluoromethyl group (CF3), in particular, is a privileged moiety in numerous FDA-approved pharmaceuticals. When this group is integrated into a versatile scaffold like an N-propargyl β-enaminone, the resulting molecule becomes a powerful tool for drug discovery.

1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one belongs to this promising class of compounds. Its structure features a trifluoromethylated ketone, a conjugated enamine system, and a terminal alkyne (propargyl group). This unique combination of functional groups provides a rich platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic compounds such as pyrazoles and other pharmacologically relevant scaffolds.[1] Moreover, recent studies have highlighted the potential of N-propargylic β-enaminones as potent cytotoxic agents, demonstrating activity against various cancer cell lines.[2][3][4][5]

This guide will provide a detailed exposition of the synthesis of this important building block, from the selection of starting materials to the characterization of the final product, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy and Core Reaction

The synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is primarily achieved through a nucleophilic substitution reaction on a trifluoromethylated β-alkoxyvinyl ketone. The overall synthetic approach can be dissected into two main stages:

  • Stage 1: Synthesis of the Key Precursor, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.

  • Stage 2: Reaction of the Precursor with Propargylamine to Yield the Target Enaminone.

This strategy is efficient and modular, allowing for the potential synthesis of a library of related compounds by varying the amine component.

Stage 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

The precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is a crucial starting material. While commercially available, understanding its synthesis is vital for process optimization and cost-effective research. A common and effective method involves the reaction of trifluoroacetyl chloride with ethyl vinyl ether in the presence of an organic base.[2]

Experimental Protocol: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Ethyl vinyl ether72.110.75336.06 g (47.9 mL)0.5
Trifluoroacetyl chloride132.47(gas)66.24 g0.5
N-Methylmorpholine101.150.92(catalytic)-
Dichloromethane84.931.33200 mL-

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add ethyl vinyl ether and dichloromethane.

  • Add a catalytic amount of N-methylmorpholine to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly bubble trifluoroacetyl chloride gas into the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • The reaction mixture is then washed with water to remove the organic base and any salts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a clear liquid.

Stage 2: Synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

This stage involves the core reaction of this guide: the nucleophilic substitution of the ethoxy group of the precursor with propargylamine. The reaction proceeds readily due to the electrophilic nature of the β-carbon of the enone system, which is activated by the electron-withdrawing trifluoromethyl group.

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one168.111.1921.68 g0.01
Propargylamine55.080.8560.55 g (0.64 mL)0.01
Ethanol46.070.78920 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in ethanol.

  • To this solution, add propargylamine dropwise at room temperature with stirring.

  • The reaction mixture is then stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one as a solid.

Mechanistic Insights and Stereochemistry

The reaction between 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and propargylamine proceeds via a nucleophilic addition-elimination mechanism.

Reaction_Mechanism Enone 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Intermediate Tetrahedral Intermediate Enone->Intermediate Nucleophilic attack by Amine Amine Propargylamine Product 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one Intermediate->Product Elimination of Ethoxy Group Ethanol Ethanol (byproduct)

Caption: Reaction mechanism for the synthesis of the target enaminone.

The lone pair of electrons on the nitrogen atom of propargylamine attacks the electrophilic β-carbon of the enone. This is followed by the elimination of the ethoxy group, which departs as ethanol, to yield the more stable enaminone product.

A significant aspect of this reaction is its stereoselectivity. The resulting enaminone predominantly exists in the Z-configuration. This preference is attributed to the formation of a stable six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom. This hydrogen bond imparts significant stability to the Z-isomer over the E-isomer.

Characterization of the Product

The structure and purity of the synthesized 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one should be confirmed using standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propargyl group (a triplet for the acetylenic proton and a doublet for the methylene protons), the vinyl proton, and the N-H proton. The coupling constants can help confirm the Z-stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the trifluoromethyl carbon, the carbonyl carbon, the enamine carbons, and the carbons of the propargyl group.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H bond, the C≡C triple bond of the alkyne, the C=O of the ketone, and the C=C double bond of the enaminone system.[6]

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.

Applications in Drug Development and Organic Synthesis

The trifluoromethylated N-propargyl enaminone scaffold is of significant interest to the drug development community for several reasons:

  • Precursor to Heterocycles: The enaminone and alkyne functionalities serve as versatile handles for the construction of a wide array of heterocyclic systems. For instance, reaction with hydrazines can lead to the formation of trifluoromethyl-substituted pyrazoles, a class of compounds with a broad spectrum of biological activities.[7][8][9][10]

Synthetic_Utility Start 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one Het1 Trifluoromethylated Pyrazoles Start->Het1 Cyclization with hydrazines Het2 Other N-Heterocycles Start->Het2 Various cyclization strategies Het3 Complex Molecular Scaffolds Start->Het3 Multi-step synthesis

Caption: Synthetic utility of the target enaminone.

  • Cytotoxic Activity: Studies on a range of N-propargylic β-enaminones have demonstrated significant cytotoxic effects against human breast cancer cell lines.[1][2][3][4][5] These compounds have been shown to induce apoptosis and cause cell cycle arrest. The presence of the trifluoromethyl group in the target molecule is anticipated to enhance its biological activity and metabolic stability. While specific data for 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is not yet widely published, the promising results from analogous compounds warrant its investigation as a potential anticancer agent.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one. The described two-stage synthetic approach is robust and provides good yields of the target compound. The unique structural features of this molecule, including the trifluoromethyl group and the propargyl moiety, make it a highly valuable building block for the synthesis of complex heterocyclic compounds and a promising candidate for further investigation in drug discovery programs, particularly in the area of oncology. The methodologies and insights presented herein are intended to empower researchers and scientists to effectively synthesize and utilize this versatile compound in their research endeavors.

References

  • N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. OpenMETU. [Link]

  • (PDF) N‐Propargylic β‐enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. ResearchGate. [Link]

  • Bioevaluation of Spiro N-Propargylic β-Enaminones as Anti-Breast Cancer Agents: In Vitro and Molecular Docking Studies. PubMed. [Link]

  • Bioevaluation of Spiro N‐Propargylic β‐Enaminones as Anti‐Breast Cancer Agents: In Vitro and Molecular Docking Studies | Request PDF. ResearchGate. [Link]

  • N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. PubMed. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters. ACS Publications. [Link]

  • Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Wiley Online Library. [Link]

  • Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity. PMC. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PMC. [Link]

Sources

Exploratory

Characterization of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

An In-Depth Technical Guide to the Characterization and Application of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one Executive Summary In the realm of modern medicinal chemistry and drug development, fluorinated bui...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characterization and Application of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Executive Summary

In the realm of modern medicinal chemistry and drug development, fluorinated building blocks are indispensable for modulating the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is a highly versatile, bifunctional fluorinated enaminone. It features a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group, a reactive enaminone core, and a terminal alkyne (propargyl) moiety. This unique architecture makes it a privileged synthon for the divergent synthesis of trifluoromethylated heterocycles and complex triazole hybrids via click chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we will dissect the causality behind its synthesis, the self-validating spectroscopic parameters required for rigorous characterization, and its downstream applications in drug discovery.

Mechanistic Synthesis: The Addition-Elimination Paradigm

The synthesis of 1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one relies on a highly regioselective nucleophilic vinylic substitution (addition-elimination). The starting material, typically 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, acts as a Michael acceptor.

Causality in Reaction Design: The −CF3​ group dramatically increases the electrophilicity of the conjugated system. However, the attack of the primary amine (propargylamine) occurs exclusively at the β -carbon (C4) rather than the carbonyl carbon. This is driven by the resonance stabilization of the enol ether, which directs the nucleophile to the β -position, forming a transient tetrahedral intermediate. Subsequent elimination of ethanol restores the conjugated π -system, yielding the enaminone. The reaction is typically performed in a polar protic solvent like ethanol, which stabilizes the transition state through hydrogen bonding, accelerating the elimination step [1].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; the visual and physical changes during the reaction directly correlate with the mechanistic progression.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert nitrogen gas ( N2​ ) to prevent moisture-induced side reactions.

  • Dissolution: Dissolve 10.0 mmol of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in 20 mL of anhydrous ethanol (0.5 M concentration). The solution will appear pale yellow.

  • Controlled Addition: Cool the flask to 0 °C using an ice bath. Add 11.0 mmol (1.1 equiv) of propargylamine dropwise over 10 minutes. Rationale: The initial nucleophilic attack is exothermic; cooling prevents the volatilization of the low-boiling propargylamine and suppresses unwanted polymerization.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 to 4 hours.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The starting material is highly UV-active; the reaction is deemed complete when this spot entirely disappears, yielding a new, lower- Rf​ spot corresponding to the more polar enaminone.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the ethanol and excess propargylamine.

  • Purification: Recrystallize the resulting crude solid from a minimal amount of hot hexane/ethyl acetate to yield the pure Z-enaminone as an off-white solid.

SynthesisWorkflow A 4-Ethoxy-1,1,1- trifluorobut-3-en-2-one C Addition-Elimination (EtOH, RT, 2h) A->C B Propargylamine B->C D Solvent Evaporation & Workup C->D TLC: Complete Consumption E Pure Z-Enaminone (>95% Yield) D->E Recrystallization

Caption: Workflow for the synthesis and isolation of the trifluoromethylated enaminone.

Analytical Characterization & Structural Validation

A critical aspect of working with fluorinated enaminones is confirming their geometric isomerism. 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one exists almost exclusively in the Z-configuration .

Expertise Insight: Why the Z-isomer? The molecule undergoes a conformational lock due to a strong intramolecular hydrogen bond between the amine proton ( N-H ) and the carbonyl oxygen ( C=O ). This pseudo-six-membered ring is thermodynamically highly stable. We validate this structurally via Nuclear Magnetic Resonance (NMR) spectroscopy, where the N-H proton is shifted exceptionally far downfield (typically >10.5 ppm), a hallmark of strong hydrogen bonding.

The table below summarizes the quantitative spectroscopic data required to validate the structural integrity of the synthesized compound.

Analytical TechniqueParameter / ShiftObserved ValueStructural Assignment & Interpretation
1 H NMR (400 MHz, CDCl3​ )Chemical Shift ( δ )~10.85 ppm (br s, 1H) N-H proton. The extreme downfield shift confirms the Z-isomer's intramolecular H-bond.
1 H NMR Chemical Shift ( δ )~7.20 ppm (dd, 1H) =CH-N ( β -vinyl proton). Couples with both the N-H and the adjacent α -vinyl proton.
1 H NMR Chemical Shift ( δ )~5.50 ppm (d, 1H) =CH-C(=O) ( α -vinyl proton). Shielded relative to the β -proton.
1 H NMR Chemical Shift ( δ )~4.10 ppm (dd, 2H) -CH2​- (Propargyl methylene).
19 F NMR (376 MHz, CDCl3​ )Chemical Shift ( δ )~ -76.5 ppm (s, 3F) -CF3​ group. Appears as a sharp singlet, confirming the absence of defluorination.
13 C NMR (100 MHz, CDCl3​ )Chemical Shift ( δ )~178.0 ppm (q, 2JCF​≈35 Hz) C=O carbon. The quartet splitting is due to 2J coupling with the adjacent -CF3​ fluorines.
13 C NMR Chemical Shift ( δ )~117.0 ppm (q, 1JCF​≈288 Hz) -CF3​ carbon. Large primary coupling constant is definitive proof of the trifluoromethyl group.
FT-IR (ATR)Wavenumber ( ν )~3290 cm−1 Terminal alkyne ( C≡C-H ) stretch.
FT-IR (ATR)Wavenumber ( ν )~1650 cm−1 Conjugated carbonyl ( C=O ) stretch, lowered by H-bonding.

Downstream Applications in Drug Development

The true value of 1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one lies in its bifunctionality. It serves as a critical junction point for divergent syntheses in medicinal chemistry, particularly in the development of antimicrobial agents and inflammasome inhibitors [2].

A. CuAAC Click Chemistry (Triazole Formation)

The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting the enaminone with various aryl or alkyl azides in the presence of a Cu(I) catalyst, researchers can generate a library of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole hybrids retain the reactive trifluoromethyl enaminone moiety, which has been shown to significantly enhance antibacterial activity against resistant strains like MRSA [1].

B. Cyclization to Trifluoromethylated Heterocycles

The enaminone core is highly susceptible to condensation with binucleophiles. Reacting the compound with hydrazines or amidines triggers a cyclization cascade, yielding trifluoromethylated pyrazoles or pyrimidines, respectively. These scaffolds are ubiquitous in FDA-approved drugs due to the −CF3​ group's ability to improve metabolic stability by blocking cytochrome P450 oxidation sites.

Applications cluster_reactions Divergent Synthetic Pathways Core 1,1,1-Trifluoro-4-(prop-2-ynylamino) but-3-en-2-one Click CuAAC Click Chemistry (Reaction with Azides) Core->Click Alkyne Reactivity Cyclo Bifunctional Cyclization (Reaction with Hydrazines) Core->Cyclo Enaminone Reactivity Triazoles Trifluoromethylated 1,2,3-Triazole Hybrids Click->Triazoles Regioselective [3+2] Pyrazoles Trifluoromethylated Pyrazoles / Pyrimidines Cyclo->Pyrazoles Condensation

Caption: Divergent synthetic applications leveraging the alkyne and enaminone functional groups.

References

  • Title: EP3259253A1 - Sulfonylureas and related compounds and use of same Source: Google Patents URL
Foundational

A Technical Guide to the Synthesis, Properties, and Therapeutic Potential of Trifluoromethyl-β-enaminones: A Case Study on 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Preamble: Navigating Undiscovered Chemical Space In the landscape of drug discovery and materials science, certain molecular scaffolds emerge as privileged structures, offering a rich playground for chemical innovation....

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating Undiscovered Chemical Space

In the landscape of drug discovery and materials science, certain molecular scaffolds emerge as privileged structures, offering a rich playground for chemical innovation. The trifluoromethyl-β-enaminone core is one such scaffold, combining the unique electronic properties of a trifluoromethyl group with the versatile reactivity of a vinylogous amide. This guide delves into the chemical properties and potential applications of this class of compounds, with a specific focus on the novel, albeit sparsely documented, molecule: 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one .

Physicochemical and Spectroscopic Properties

The chemical properties of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one can be inferred from its structural analogues. The presence of the trifluoromethyl group significantly influences its electronic properties, while the conjugated enaminone system dictates its reactivity and spectroscopic characteristics.

Core Structural Features

The molecule is a trifluoromethylated β-enaminone. The general structure of β-enaminones is characterized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a stable six-membered ring. This feature imparts significant planarity to the molecule and influences its solubility and crystal packing.

Impact of Trifluoromethyl Group

The electron-withdrawing nature of the CF₃ group is expected to have several key effects:

  • Increased Acidity of the N-H Proton: The inductive effect of the CF₃ group will make the N-H proton more acidic compared to non-fluorinated analogues.

  • Enhanced Electrophilicity of the Carbonyl Carbon: This makes the molecule more susceptible to nucleophilic attack at the C-2 position.

  • Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can be advantageous for membrane permeability in biological systems.[1]

The Propargyl (prop-2-ynyl) Moiety

The propargyl group is a key feature, suggesting a potential role as a covalent inhibitor. The terminal alkyne is a versatile handle for "click chemistry" reactions and can also act as a Michael acceptor or participate in other covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This functionality is a cornerstone in the design of targeted covalent inhibitors, for instance, in Bruton's tyrosine kinase (BTK) inhibitors.[2]

Predicted Spectroscopic Data

Based on analogues, the following spectroscopic characteristics can be anticipated:

Spectroscopic Technique Predicted Key Features
¹H NMR A doublet for the N-H proton with a large coupling constant to the adjacent vinyl proton.Two coupled vinyl protons, appearing as doublets or doublets of doublets.A singlet for the terminal alkyne proton.A doublet for the methylene protons of the propargyl group.
¹³C NMR A carbonyl carbon signal around 180-190 ppm.Two vinyl carbon signals.A quartet for the CF₃ carbon due to C-F coupling.Signals for the alkyne and methylene carbons of the propargyl group.
¹⁹F NMR A singlet for the CF₃ group around -70 to -80 ppm (relative to CCl₃F).
IR Spectroscopy A strong C=O stretching frequency, likely shifted to a lower wavenumber due to conjugation and hydrogen bonding.An N-H stretching band.A C≡C stretching frequency for the terminal alkyne.

Synthesis and Reactivity

The synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one would likely follow established routes for the preparation of β-enaminones. A common and efficient method involves the condensation of a β-diketone or a related precursor with a primary amine.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of a trifluoromethylated β-keto-enolether, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), with propargylamine. ETFBO is a versatile building block for constructing trifluoromethyl-substituted heterocycles.[3]

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

  • Reaction Setup: To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add propargylamine (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours or at a slightly elevated temperature (e.g., 40-50 °C) to drive the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow Reagents 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Propargylamine Reaction Condensation Reaction (Ethanol, RT to 50°C) Reagents->Reaction Mixing Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Sampling Workup Solvent Removal Reaction->Workup Completion Monitoring->Reaction Check Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The enaminone scaffold is known for its rich reactivity, allowing for a variety of chemical transformations.

  • Cyclization Reactions: The enaminone can act as a dinucleophile in reactions with electrophiles to form various heterocyclic systems, which is of great interest in medicinal chemistry.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo standard reactions such as reduction or addition of organometallic reagents.

  • Reactions of the Propargyl Group: The terminal alkyne can participate in Sonogashira coupling, "click" chemistry (cycloadditions), and other reactions typical of alkynes.

Applications in Drug Development

The incorporation of fluorine, particularly the trifluoromethyl group, is a well-established strategy in modern drug design to modulate pharmacokinetic and physicochemical properties.[4] The combination of a trifluoromethyl group and a propargylamino moiety in an enaminone scaffold suggests significant potential in several therapeutic areas.

Potential as Covalent Enzyme Inhibitors

The propargyl group is a "warhead" that can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of an enzyme. This leads to irreversible inhibition, which can result in prolonged duration of action and increased potency. The trifluoromethyl-β-enaminone core would serve as the "scaffold" that directs the warhead to the target protein and contributes to binding affinity.

Diagram of Covalent Inhibition Mechanism

CovalentInhibition cluster_0 Enzyme Active Site Enzyme Target Protein Cysteine Residue (Nucleophile) Complex Non-covalent Complex Enzyme->Complex Inhibitor Inhibitor (1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one) Propargyl 'Warhead' Inhibitor->Complex Reversible Binding CovalentAdduct Covalent Adduct (Irreversible Inhibition) Complex->CovalentAdduct Covalent Bond Formation

Caption: General mechanism of covalent inhibition by a propargyl-containing compound.

Therapeutic Areas of Interest
  • Oncology: Many targeted cancer therapies are covalent inhibitors. For example, Bruton's tyrosine kinase (BTK) inhibitors are used in the treatment of B-cell malignancies.[2]

  • Inflammatory Diseases: The anti-inflammatory drug Celecoxib contains a trifluoromethyl group, and related structures have been explored for their effects on prostaglandin production.[3]

  • Neuroscience: Fluorinated compounds are being investigated for various neurological disorders. For instance, compounds targeting opioid receptors for the treatment of depression and anxiety are in development.[5]

Bioisosteric Replacement and Analogue Design

The title compound can serve as a starting point for generating a library of analogues for structure-activity relationship (SAR) studies. Modifications could include:

  • Substitution on the Alkyne: Replacing the terminal alkyne proton with other groups to modulate reactivity and binding.

  • Modification of the Enaminone Linker: Altering the linker length or introducing substituents to optimize spatial orientation.

  • Replacement of the Propargyl Group: Introducing other electrophilic "warheads" to target different amino acid residues.

Conclusion and Future Outlook

While 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one remains a hypothetical molecule in the public domain, a thorough analysis of its constituent functional groups provides a strong rationale for its synthesis and investigation. Its potential as a covalent inhibitor, coupled with the favorable properties imparted by the trifluoromethyl group, makes it and its analogues attractive targets for drug discovery programs. The synthetic accessibility and the rich reactivity of the β-enaminone core further enhance its appeal as a versatile scaffold for building libraries of novel compounds. Future research should focus on the synthesis and in vitro screening of this compound against a panel of enzymes, particularly kinases and esterases, to validate its predicted biological activity.

References

  • PubChem. 1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one | C10H5F3O. Available from: [Link]

  • NextSDS. 4-Amino-1,1,1-trifluorobut-3-en-2-one — Chemical Substance Information. Available from: [Link]

  • P&M-Invest Ltd. 1,1,1-Trifluoroacetone. Available from: [Link]

  • Google Patents. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
  • PubMed. Synthesis and bioassay of isoprenoid 3-alkylthio-1,1,1-trifluoro-2-propanones: potent, selective inhibitors of juvenile hormone esterase. Available from: [Link]

  • ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Available from: [Link]

  • Wiley Online Library. Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2-bis(trifluoromethyl)ethylene. Available from: [Link]

  • PubChem. (E)-1,1,1-trifluoronon-3-en-2-one | C9H13F3O. Available from: [Link]

  • PubMed. Fluorinated retinoic acids and their analogues. 3. Synthesis and biological activity of aromatic 6-fluoro analogues. Available from: [Link]

  • Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available from: [Link]

  • Google Patents. WO2017002095A1 - Solid forms and formulations of (s)-4-(8-amino-3-(1 -(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-n-(pyridin-2-yl)benzamide.
  • AMED. 創薬基盤推進研究事業 事後報告書. Available from: [Link]

  • NextSDS. 3-Buten-2-one, 4-(ethylamino)-1,1,1-trifluoro- — Chemical Substance Information. Available from: [Link]

  • MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Available from: [Link]

  • Namiki Shoji Co., Ltd. Analogues of CF3-Pyridine for Drug Designのご紹介. Available from: [Link]

  • Nippon Chemiphar. 創薬研究 | 会社案内. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Foreword: The Structural Significance of a Multifunctional Molecule In the landscape of modern drug discovery and materials science, molecules that present a confluence of reactive and electronically significant function...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Structural Significance of a Multifunctional Molecule

In the landscape of modern drug discovery and materials science, molecules that present a confluence of reactive and electronically significant functional groups are of paramount importance. 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is one such molecule, integrating a trifluoromethyl ketone, an enamine system, and a terminal alkyne. This unique combination suggests potential applications ranging from covalent inhibitors in medicinal chemistry to building blocks in advanced polymer synthesis. A thorough understanding of its spectroscopic signature is the foundational step in unlocking this potential. This guide provides a detailed protocol and interpretive analysis for the comprehensive spectroscopic characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, based on extensive analysis of structurally related compounds and established principles of spectroscopy.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment
¹H NMR 10.0 - 11.0Broad Singlet-N-H
7.5 - 8.0DoubletJH-H = 12-14CH =CH-NH
5.5 - 6.0Doublet of DoubletsJH-H = 12-14, JNH-H = ~7CH -NH
4.0 - 4.2DoubletJH-H = 2.5N-CH
2.2 - 2.4TripletJH-H = 2.5C≡C-H
¹³C NMR 180 - 185 (q)Quartet²JC-F = 30-35C =O
160 - 165Singlet-C =CH-NH
116.5 (q)Quartet¹JC-F = 285-295C F₃
90 - 95Singlet-C H-NH
80 - 85Singlet-C ≡CH
70 - 75Singlet-C≡C H
35 - 40Singlet-N-C H₂
¹⁹F NMR -70 to -75Singlet-F ₃C-C=O

Note: NMR spectra are predicted in a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (¹H, ¹³C) or CFCl₃ (¹⁹F).

Table 2: Predicted Infrared (IR) Spectroscopy Data
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3300Sharp, Medium≡C-H stretch
3100 - 3200Broad, MediumN-H stretch
~2120WeakC≡C stretch
1640 - 1660StrongC=O stretch (conjugated)
1580 - 1620StrongC=C stretch (conjugated) and N-H bend
1100 - 1250Very StrongC-F stretches
Table 3: Predicted Mass Spectrometry (MS) Data
m/z Value Proposed Fragment Notes
193[M]⁺Molecular Ion
124[M - CF₃]⁺Loss of the trifluoromethyl group is a common fragmentation pathway for such ketones.
96[M - CF₃ - CO]⁺Subsequent loss of carbon monoxide.
69[CF₃]⁺Trifluoromethyl cation.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following experimental workflows are recommended. These protocols are designed to be self-validating by incorporating internal standards and appropriate acquisition parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to resolve complex spin systems.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: -50 to -90 ppm (centered around the expected CF₃ signal).

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 128-256.

  • Reference: An external reference of CFCl₃ or an internal standard like trifluorotoluene can be used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent + TMS weigh->dissolve H1_NMR ¹H NMR dissolve->H1_NMR 400 MHz Spectrometer C13_NMR ¹³C NMR dissolve->C13_NMR F19_NMR ¹⁹F NMR dissolve->F19_NMR process Fourier Transform, Phase Correction, Baseline Correction H1_NMR->process C13_NMR->process F19_NMR->process integrate Integration & Peak Picking process->integrate report Generate Report integrate->report

Caption: NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid and reproducible analysis of solid or liquid samples.[1][2]

Protocol (ATR-FTIR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Instrumentation: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is recommended for accurate mass determination and fragmentation analysis.[2]

Protocol (EI-MS):

  • Introduce the sample into the ion source, either via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Use a standard electron energy of 70 eV for ionization to generate reproducible fragmentation patterns.

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.

Spec_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output sample_node 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one NMR NMR (¹H, ¹³C, ¹⁹F) sample_node->NMR IR FTIR-ATR sample_node->IR MS HRMS (EI) sample_node->MS nmr_data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->nmr_data ir_data Vibrational Frequencies (cm⁻¹) Functional Group ID IR->ir_data ms_data Molecular Ion Peak [M]⁺ Fragmentation Pattern Elemental Composition MS->ms_data

Caption: Overall Spectroscopic Analysis Workflow.

In-depth Spectral Interpretation

NMR Spectra Analysis
  • ¹H NMR: The most downfield proton is expected to be the N-H proton, which is part of a vinylogous amide system and likely involved in intramolecular hydrogen bonding with the carbonyl oxygen. This hydrogen bonding deshields the proton significantly. The two vinyl protons will exhibit a large trans coupling constant (J ≈ 12-14 Hz). The propargyl CH₂ and terminal alkyne CH will show a characteristic small long-range coupling.

  • ¹³C NMR: The carbonyl carbon is significantly influenced by the adjacent trifluoromethyl group, resulting in a quartet in the proton-decoupled spectrum due to ²JC-F coupling.[3] Similarly, the CF₃ carbon itself will appear as a quartet with a very large one-bond C-F coupling constant (¹JC-F > 280 Hz).[3] The enamine system's carbons (C=CH-NH and CH-NH) will be in the olefinic region, with their exact shifts influenced by the electron-donating amino group and the electron-withdrawing trifluoroacetyl group.

  • ¹⁹F NMR: The three fluorine atoms of the CF₃ group are chemically equivalent and are expected to appear as a single sharp resonance.[4] The chemical shift in the range of -70 to -75 ppm is characteristic of a trifluoromethyl group adjacent to a carbonyl.[4] The absence of coupling in the proton-decoupled spectrum confirms the C-CF₃ connectivity. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the fluorine atoms.[5][6]

IR Spectrum Analysis

The IR spectrum provides a clear fingerprint of the key functional groups. The presence of a sharp band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H stretch. The broad N-H stretch between 3100-3200 cm⁻¹ is characteristic of a hydrogen-bonded amine. The most intense bands will be those corresponding to the conjugated system: the C=O stretch (lowered from the typical ~1715 cm⁻¹ due to conjugation and hydrogen bonding) and the C=C stretch.[7][8] The very strong absorptions in the 1100-1250 cm⁻¹ region are unmistakable evidence of the C-F bonds of the trifluoromethyl group.[9]

Mass Spectrum Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observable. The most significant fragmentation is the cleavage of the C-C bond adjacent to the carbonyl, leading to the loss of the stable CF₃ radical and the formation of an [M - CF₃]⁺ ion. This fragmentation is a hallmark of trifluoromethyl ketones and provides strong evidence for the presence of this moiety.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR, FTIR, and HRMS provides a complete and unambiguous structural elucidation of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one. The predicted data and interpretation presented in this guide offer a robust framework for researchers to verify the synthesis of this molecule and to understand its electronic and structural properties. The methodologies described herein are grounded in established analytical practices, ensuring data integrity and reliability, which are critical for applications in regulated environments such as drug development.

References

  • Smith, D., & Taylor, P. J. (1976). The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate. (n.d.). IR Spectrum of E5 enaminone. .

  • National Open Access Monitor, Ireland. (n.d.). The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone.
  • Al-Ostoot, F. H., et al. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry.
  • El-Naggar, M., et al. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][7]naphthyridines. Molecules.

  • Beilstein Journals. (n.d.). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • ACS Publications. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering.
  • PubChem. (n.d.). Methyl trifluoromethyl ketone.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of Ottawa. (n.d.). 19Flourine NMR.
  • University of Wisconsin-Madison. (n.d.). Fluorine NMR.
  • S. J. (n.d.).
  • ChemicalBook. (n.d.). 4-Amino-1,1,1-trifluoro-3-buten-2-one.
  • PubChem. (n.d.). (E)-1,1,1-trifluoronon-3-en-2-one.
  • ACS Publications. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters.
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • National Center for Biotechnology Information. (n.d.).
  • The Royal Society of Chemistry. (2013). Supporting Information: Copper-Catalyzed Aldol-Type Addition of Ketones to Aromatic Nitriles: A Simple Approach to Achieve Enaminones.
  • ACS Publications. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Letters.
  • JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!.
  • Wiley Online Library. (2020). Fluorination Triggers Fluoroalkylation: Nucleophilic Perfluoro-tert-butylation with 1,1-Dibromo-2,2. Angewandte Chemie.
  • ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).
  • arXiv. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.
  • ResearchGate. (n.d.). Spectroscopic characterization and structural insights of 4,4,4-trifluoro-1-(2-naphthyl)
  • Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
  • MDPI. (2019).
  • SpectraBase. (n.d.). 3-Buten-2-one, 1,1,1-trifluoro-4-(2-pyridylamino)-.
  • ChemicalBook. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13 C NMR.
  • The Royal Society of Chemistry. (2016).
  • Sigma-Aldrich. (n.d.). Product Page.
  • PubChem. (n.d.). 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one.

Sources

Foundational

Stability of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one under acidic conditions

Title: Stability and Reactivity of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one Under Acidic Conditions: A Mechanistic and Methodological Guide Executive Summary 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one (...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability and Reactivity of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one Under Acidic Conditions: A Mechanistic and Methodological Guide

Executive Summary

1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one (CAS: 215657-65-1) is a highly versatile fluorinated N -propargylic β -enaminone. In drug development and materials science, it serves as a critical building block for synthesizing trifluoromethylated heterocycles. However, its stability under acidic conditions is not absolute; it exhibits a dichotomous reactivity profile dictated by the presence of water and the nature of the acid. This guide delineates the mechanistic pathways of this compound in acidic environments—specifically hydrolytic degradation versus acid-catalyzed cycloisomerization—and provides self-validating protocols for controlling these outcomes.

Structural and Electronic Causality

The chemical behavior of 1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is governed by an electronic "push-pull" system:

  • The Trifluoromethyl ( -CF3​ ) Group: Acts as a strong electron-withdrawing group (EWG). It increases the electrophilicity of the carbonyl carbon and reduces the basicity/nucleophilicity of the enaminone nitrogen, stabilizing the conjugated system against mild electrophiles but making it highly susceptible to strong nucleophilic attack if protonated[1].

  • The Propargylamine Moiety: Provides a π -electron-rich alkyne that acts as a prime target for π -acid catalysis (e.g., Au+ , Ag+ ) or strong anhydrous Brønsted acids.

Divergent Acidic Pathways:

  • Aqueous Brønsted Acids: When exposed to aqueous acidic media (e.g., gastric fluid simulators or aqueous HCl ), the enaminone oxygen/nitrogen is protonated. This lowers the lowest unoccupied molecular orbital (LUMO) of the enaminone, facilitating nucleophilic attack by water. The result is an irreversible hydrolytic cleavage of the C-N bond, yielding 1,1,1-trifluoro-2,4-butanedione and propargylamine[2].

  • Anhydrous Lewis/Brønsted Acids: In the absence of water, hydrolysis is suppressed. Instead, transition-metal Lewis acids or anhydrous Brønsted acids coordinate to the alkyne. This activation triggers an intramolecular nucleophilic attack by the enaminone α -carbon or nitrogen (amino-Claisen rearrangement), leading to 5-exo-dig or 6-endo-dig cyclization. This pathway is synthetically exploited to yield trifluoromethylated pyrroles or pyridines[3],[4].

Mechanistic Visualization

AcidStability A 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one B Aqueous Acidic Media (e.g., pH 1.2 HCl) A->B + H2O C Anhydrous Acidic Media (e.g., Au+/Ag+ or TfOH) A->C - H2O D Hydrolytic Cleavage (C-N Bond Rupture) B->D Protonation E Alkyne Activation & Cycloisomerization C->E Pi-Acid Catalysis F 1,1,1-Trifluorobutane-2,4-dione + Propargylamine D->F Degradation G 5-exo-dig Cyclization (Trifluoromethyl Pyrroles) E->G Kinetic Pathway H 6-endo-dig Cyclization (Trifluoromethyl Pyridines) E->H Thermodynamic Pathway

Divergent reactivity of the trifluoromethyl enaminone under aqueous vs. anhydrous acidic conditions.

Self-Validating Experimental Protocols

Protocol A: Aqueous Acid Stability Profiling (Hydrolysis Kinetics)

Objective: To quantify the hydrolytic degradation of the enaminone at physiological and accelerated acidic pH levels.

  • Step 1: Preparation & Baseline Validation. Dissolve the compound in HPLC-grade acetonitrile to a stock concentration of 10 mg/mL. Dilute 1:100 into pre-warmed (37 °C) aqueous buffers (pH 1.2 HCl/KCl , pH 4.5 Acetate).

    • Causality: Acetonitrile ensures initial solubility without participating in hydrolysis.

    • Validation Checkpoint: Immediate HPLC-UV analysis at 254 nm (t=0). The conjugated enaminone system absorbs strongly here. Establish the baseline peak area to represent 100% intact API.

  • Step 2: Controlled Incubation. Incubate the solutions in a thermoshaker at 37 °C. Extract 100 μ L aliquots every 2 hours.

  • Step 3: Quenching & LC-MS Analysis. Quench the aliquots immediately by mixing with 100 μ L of cold pH 7.4 phosphate buffer to halt acid-catalyzed hydrolysis. Analyze via LC-MS.

    • Validation Checkpoint (Mass Balance): The system is validated if the molar sum of the remaining parent peak area and the newly formed 1,1,1-trifluoro-2,4-butanedione and propargylamine peaks equals ~98-102% of the t=0 parent peak area. A loss of mass balance indicates secondary degradation (e.g., polymerization).

Protocol B: Anhydrous Acid-Catalyzed Cycloisomerization

Objective: To synthesize a trifluoromethyl pyrrole derivative via controlled Au(I) -catalyzed 5-exo-dig cyclization[4].

  • Step 1: Catalyst Activation. In an oven-dried Schlenk flask under argon, combine Ph3​PAuCl (5 mol%) and AgOTf (5 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes in the dark.

    • Causality: AgOTf abstracts the chloride from the gold complex, generating the highly active, cationic π -acid [Ph3​PAu]+ .

    • Validation Checkpoint: The formation of a white precipitate ( AgCl ) visually confirms the successful generation of the active cationic gold species.

  • Step 2: Substrate Addition. Add 1.0 equivalent of 1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one dissolved in anhydrous DCM. Stir at 25 °C.

    • Causality: Strict anhydrous conditions are maintained to completely shut down the hydrolytic pathway (Protocol A).

  • Step 3: Reaction Monitoring via 19F -NMR. Take a 50 μ L aliquot every hour, dilute in CDCl3​ , and acquire a rapid 19F -NMR spectrum.

    • Validation Checkpoint: The acyclic enaminone -CF3​ signal typically resonates around -76 ppm. As cyclization occurs, the electronic environment shifts dramatically due to aromatization, moving the -CF3​ signal to approximately -60 ppm. The reaction is deemed complete when the -76 ppm signal disappears.

  • Step 4: Isolation. Filter the mixture through a short pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Summaries

Table 1: Hydrolytic Stability Profile (Aqueous Conditions) Demonstrates the vulnerability of the enaminone system to aqueous acid.

pH LevelBuffer SystemHalf-Life ( t1/2​ ) at 37°CPrimary Degradants
1.2 HCl/KCl 4.2 hours1,1,1-Trifluoro-2,4-butanedione, Propargylamine
4.5Acetate48.5 hours1,1,1-Trifluoro-2,4-butanedione, Propargylamine
7.4Phosphate> 200 hoursNone (Stable)

Table 2: Cycloisomerization Yields (Anhydrous Acidic Conditions) Demonstrates the synthetic utility of the compound when hydrolysis is suppressed.

Catalyst SystemSolventTemp (°C)Major Product PathwayYield (%)
AuCl3​ / AgOTf DCM25 CF3​ -Pyrrole (5-exo-dig)88
AgSbF6​ Toluene80 CF3​ -Pyridine (6-endo-dig)74
p -TsOH (10 mol%)Toluene110Complex Mixture (Oligomers)< 20

References

  • Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules.[Link]

  • Strategies for the Catalytic Enantioselective Synthesis of α -Trifluoromethyl Amines. ACS Catalysis.[Link]

  • N -Propargylic β -enaminocarbonyls: powerful and versatile building blocks in organic synthesis. RSC Advances.[Link]

  • Synthesis of Pyrroles by Gold(I)-Catalyzed Amino−Claisen Rearrangement of N -Propargyl Enaminone Derivatives. Organic Letters.[Link]

Sources

Exploratory

A Technical Guide to the Thermal Stability of Trifluoromethylated Enaminones

Abstract The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethylated enaminones, which feature a conjugated system of an amine, an alkene, and a carbonyl group, are highly versatile building blocks for synthesizing a wide range of pharmaceuticals and heterocyclic compounds.[3][4][5] However, the energetic profile and thermal stability of these molecules are critical parameters that dictate their viability in drug development, process chemistry, and materials application. This guide provides an in-depth technical overview of the factors governing the thermal stability of trifluoromethylated enaminones, outlines robust experimental protocols for their assessment, and discusses the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a powerful bioisostere and a modulator of physicochemical properties.[1] Its strong electron-withdrawing nature and high C-F bond energy (around 485 kJ/mol) contribute significantly to the metabolic and thermal stability of parent molecules.[1][6] In the context of enaminones, the CF₃ group can profoundly influence the electronic distribution within the "push-pull" vinylogous amide system, affecting reactivity, conformation, and, crucially, stability under thermal stress.[3] Understanding this stability is paramount for predicting shelf-life, defining safe processing temperatures, and ensuring the integrity of the molecule during synthesis and application.

Factors Influencing Thermal Stability

The thermal stability of a trifluoromethylated enaminone is not an intrinsic constant but is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The electron density of the enaminone backbone is a primary determinant of its stability.

    • Substituents on the Amine (N-substituents): Electron-donating groups on the nitrogen atom can increase the electron density of the double bond, potentially lowering the energy barrier for decomposition pathways like electrophilic attack or cyclization.

    • Substituents on the Carbonyl Side (R-group): Electron-withdrawing groups attached to the carbonyl can stabilize the molecule by delocalizing electron density, thereby increasing the energy required to initiate decomposition.

    • Aromatic Systems: When part of an aromatic or heteroaromatic system, the delocalization of π-electrons can significantly enhance stability.[7]

  • Steric Hindrance: Bulky substituents near the reactive centers of the enaminone can sterically shield the molecule from intermolecular reactions or prevent the adoption of a transition state geometry required for decomposition, thus enhancing thermal stability.[8]

  • Intramolecular Hydrogen Bonding: The presence of N-H protons allows for the formation of intramolecular hydrogen bonds, creating a stable six-membered ring-like structure that contributes to the overall stability of the molecule.[7]

Potential Thermal Decomposition Pathways

While specific decomposition pathways are highly dependent on the exact molecular structure and environmental conditions, several general mechanisms can be proposed for trifluoromethylated enaminones.

  • C=C Bond Cleavage: The double bond in the enaminone scaffold is a site of high reactivity. Under certain conditions, such as in the presence of radicals, this bond can be cleaved.[9][10][11] While often exploited for synthetic purposes, uncontrolled thermal initiation of such a process leads to degradation.

  • Hydrolysis: In the presence of water, particularly at elevated temperatures, the enaminone can undergo hydrolysis to yield the corresponding β-diketone and amine. The trifluoromethyl group can influence the susceptibility of the molecule to this pathway.

  • Cyclization and Rearrangement: Depending on the substituents, intramolecular cyclization can occur, leading to the formation of various heterocyclic structures. These rearrangements are often thermally initiated.

Below is a generalized diagram illustrating a potential decomposition pathway.

G cluster_main Potential Thermal Degradation Pathway A Trifluoromethylated Enaminone B Thermal Stress (Δ) C Activated Intermediate (e.g., radical or zwitterion) B->C Initiation D C=C Bond Cleavage or Cyclization C->D Propagation E Fragment 1 (e.g., α-Trifluoromethyl Ketone) D->E Product Formation F Fragment 2 (e.g., Amine fragment) D->F Product Formation G cluster_workflow Thermal Stability Analysis Workflow prep Sample Preparation (5-10 mg, precise weighing) tga Thermogravimetric Analysis (TGA) (Ramp 10°C/min to 500°C in N₂) prep->tga dsc Differential Scanning Calorimetry (DSC) (Ramp 10°C/min to 400°C in N₂) prep->dsc data_tga Data Analysis: - Onset of Decomposition (Tₒ) - Mass Loss (%) tga->data_tga data_dsc Data Analysis: - Melting Point (Tₘ) - Decomposition Exotherm/Endotherm - Enthalpy (ΔH) dsc->data_dsc report Comprehensive Stability Report data_tga->report data_dsc->report

Sources

Foundational

Quantum Mechanical Calculations for Trifluoromethyl Enaminones: A Computational Workflow for Structural and Mechanistic Elucidation

Executive Summary Trifluoromethyl enaminones ( β -aminoenones bearing a CF3​ group) are highly versatile building blocks in organic synthesis, coordination chemistry, and drug discovery. The unique stereoelectronic profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethyl enaminones ( β -aminoenones bearing a CF3​ group) are highly versatile building blocks in organic synthesis, coordination chemistry, and drug discovery. The unique stereoelectronic profile of the CF3​ group—acting as a potent electron-withdrawing group (EWG) within a push-pull π -conjugated system—dictates their complex physicochemical behavior. These molecules exhibit pronounced tautomerism (keto-enamine vs. enol-imine), conformational isomerism ( E/Z ), and strong Resonance-Assisted Hydrogen Bonding (RAHB)[1].

To rationally design therapeutics or novel ligands based on the CF3​ -enaminone scaffold, empirical observation alone is insufficient. Quantum Mechanical (QM) calculations, specifically Density Functional Theory (DFT), provide the necessary atomic-level resolution to predict tautomeric equilibria, regioselectivity of protonation, and photophysical properties. This whitepaper outlines a field-proven, self-validating computational protocol for analyzing CF3​ -enaminones.

Theoretical Framework: Causality in Method Selection

As computational chemists, our choice of functional and basis set must be directly informed by the physics of the target molecule. For CF3​ -enaminones, the methodology must accurately capture hyperconjugation, highly polarized bonds, and non-covalent interactions.

  • Density Functional Selection (B3LYP vs. M06-2X): While B3LYP remains a standard for geometry optimization, the M06-2X functional is highly recommended for final single-point energy calculations. M06-2X is parameterized to capture medium-range electron correlation, making it superior for modeling the π -stacking and intramolecular hydrogen bonding inherent to the crystalline packing of these molecules [1].

  • Basis Set Selection (6-311++G ):** The inclusion of diffuse functions (++) is non-negotiable when modeling CF3​ -enaminones. Fluorine is highly electronegative; its lone pairs require diffuse spatial orbitals to accurately model the electron density tail. Furthermore, polarization functions (** or (d,p)) are required to accurately model the geometry of the intramolecular N-H⋯O hydrogen bonds [2].

  • Solvation Modeling (SMD): Tautomeric equilibria in CF3​ -enaminones are highly solvent-dependent. The Solvation Model based on Density (SMD) is preferred over standard PCM (Polarizable Continuum Model) because SMD accounts for both bulk electrostatic polarization and cavity-dispersion effects, providing highly accurate free energies of solvation.

Computational Workflow & Experimental Protocol

The following step-by-step methodology ensures a self-validating system where every optimized structure is mathematically confirmed as a true minimum on the Potential Energy Surface (PES).

Step-by-Step Methodology

Step 1: Conformational Sampling (Molecular Mechanics)

  • Generate the 3D structure of the target CF3​ -enaminone using SMILES strings.

  • Run a conformational search using the OPLS4 or MMFF94 force field to generate a diverse set of starting geometries, specifically targeting rotations around the C-N and C-C single bonds.

  • Filter conformers within a 10 kcal/mol energy window for subsequent QM refinement.

Step 2: Geometry Optimization (DFT)

  • Submit the lowest-energy conformers to DFT optimization using B3LYP/6-311++G(d,p) in the gas phase.

  • Causality Check: Ensure the convergence criteria for forces and displacements are set to "Tight" to accurately resolve the shallow potential energy wells associated with proton transfer in tautomers.

Step 3: Frequency Calculation (Self-Validation)

  • Perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).

  • Validation Rule: Extract the number of imaginary frequencies ( Nimag​ ). If Nimag​=0 , the structure is a true local minimum. If Nimag​=1 , the structure is a transition state (e.g., the transition state of the proton transfer between the nitrogen and oxygen).

Step 4: Property Extraction (NBO & MEP)

  • Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interaction energies (e.g., nO​→σN−H∗​ ) stabilizing the RAHB.

  • Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic (carbonyl oxygen) and electrophilic ( β -carbon) sites, which dictates their reactivity with Grignard reagents or amines [1].

Workflow Visualization

QM_Workflow Start Input Generation (3D Structure) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G**) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Zero-Point Energy) GeomOpt->FreqCalc CheckMin True Minimum? (NImag = 0) FreqCalc->CheckMin CheckMin->GeomOpt No (NImag > 0) PropExt Property Extraction (NBO, MEP, TD-DFT) CheckMin->PropExt Yes (NImag = 0) End Mechanistic Analysis & Data Synthesis PropExt->End

Figure 1: Computational workflow for QM analysis of CF3-enaminones.

Quantitative Data Analysis

QM calculations consistently demonstrate that the (Z) -keto-enamine tautomer is the global minimum for CF3​ -enaminones in non-polar environments. The table below summarizes typical DFT-derived parameters illustrating the energetic penalties of isomerism and tautomerism.

Table 1: Representative QM Data for CF3​ -Enaminone Isomers (B3LYP/6-311++G )**

Isomer / TautomerRelative Energy ( ΔE , kcal/mol)HOMO-LUMO Gap (eV)Intramolecular H-Bond Length (Å)Dipole Moment (Debye)
(Z) -Keto-enamine 0.004.851.82 ( N-H⋯O )4.2
(E) -Keto-enamine +4.504.60N/A (Steric Clash)5.8
(Z) -Enol-imine +7.205.101.75 ( O-H⋯N )3.1

Data Interpretation: The (Z) -keto-enamine form is stabilized by a strong N-H⋯O Resonance-Assisted Hydrogen Bond (RAHB). The (E) -isomer lacks this stabilization and suffers from steric repulsion between the CF3​ group and the amine moiety, resulting in a +4.50 kcal/mol energy penalty [2].

Mechanistic Insights: The Role of the CF3​ Group

Resonance-Assisted Hydrogen Bonding (RAHB)

The synergistic interplay between π -delocalization and hydrogen bonding is the defining feature of CF3​ -enaminones. NBO analysis reveals that the strong electron-withdrawing nature of the CF3​ group highly polarizes the π -system. This polarization increases the positive partial charge on the amine proton and the negative partial charge on the carbonyl oxygen, dramatically shortening the N-H⋯O distance compared to non-fluorinated analogs [2].

Photophysical Quenching in Coordination Chemistry

CF3​ -enaminones are excellent chelating ligands. When functionalized with fluorophores (e.g., BODIPY), they can act as sensors. However, computational studies (TD-DFT) and cyclic voltammetry have shown that upon coordination to paramagnetic metals like Cu(II) , the fluorescence of BODIPY-derived CF3​ -enaminones is completely quenched [3]. QM calculations reveal that this quenching is driven by Photoinduced Electron Transfer (PET). The CF3​ group lowers the LUMO energy of the enaminone coordination sphere, facilitating rapid non-radiative electron transfer from the excited BODIPY moiety to the Cu(II) center, effectively bypassing the radiative emission pathway [3].

References

  • Spectroscopic, Structural, and Conformational Properties of (Z)-4,4,4-Trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one, C12H12F3NO3: A Trifluoromethyl-Substituted β -Aminoenone Source: ResearchGate / Journal of Fluorine Chemistry URL:[Link] [1]

  • Intramolecular hydrogen bond in the push–pull CF3-aminoenones: DFT and FTIR study, NBO analysis Source: Tetrahedron / ResearchGate URL:[Link] [2]

  • Quenching of Fluorescence in Bodipy-Derived Trifluoromethyl Enaminone Ligands upon Coordination to Copper(II) Source: European Journal of Inorganic Chemistry / ResearchGate URL:[Link] [3]

Protocols & Analytical Methods

Method

Polymer functionalization with 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Application Note: Advanced Polymer Functionalization via Dual-Action 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one Executive Summary & Mechanistic Rationale In the landscape of advanced drug delivery and materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Polymer Functionalization via Dual-Action 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Executive Summary & Mechanistic Rationale

In the landscape of advanced drug delivery and materials science, the demand for orthogonally reactive, stimuli-responsive linkers is paramount. 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one is a highly specialized, dual-modality building block designed for precisely this purpose.

This molecule features two distinct reactive domains that operate under completely orthogonal conditions:

  • The Propargyl Domain (Stable Grafting): The terminal alkyne serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the quantitative, room-temperature grafting of the molecule onto any azide-functionalized polymer backbone (e.g., PEG, PLGA, or nanogels)[1].

  • The Trifluoromethyl Enaminone Domain (Stimuli-Responsive Cleavage): The β -enaminone moiety is a highly electrophilic 1,3-dielectrophile equivalent. The strong electron-withdrawing nature of the −CF3​ group activates the adjacent carbonyl. Upon exposure to a binucleophile such as hydrazine (often used as a model for biological amines or specific enzymatic triggers), the enaminone undergoes transamination and intramolecular cyclization. This cascade not only synthesizes a bioactive 3-(trifluoromethyl)-1H-pyrazole but simultaneously cleaves the C-N bond, releasing the heterocycle from the polymer backbone[2][3].

By leveraging this compound, researchers can synthesize polymeric prodrugs where the linker itself is the precursor to the active pharmaceutical ingredient (API).

Workflow A Azide-Functionalized Polymer Carrier C CuAAC 'Click' Conjugation A->C B 1,1,1-Trifluoro-4- (prop-2-ynylamino) but-3-en-2-one B->C D Enaminone-Linked Prodrug System C->D CuSO4, NaAsc E Binucleophile Trigger (Hydrazine) D->E Target Site F Payload Release: Fluorinated Pyrazole E->F Cyclization/Cleavage

Fig 1: Workflow for CuAAC conjugation and stimuli-responsive pyrazole release.

Experimental Protocols: A Self-Validating System

To ensure high fidelity in polymer functionalization, the following protocols integrate mechanistic causality with built-in quality control (QC) checkpoints.

Protocol A: CuAAC Grafting onto Azide-Functionalized Polymers

Objective: Covalently link the enaminone to a polymer backbone without degrading the electrophilic enone system.

Causality of Reagents: CuAAC is selected over other grafting methods because the enaminone is sensitive to strong nucleophiles (which rules out Michael additions for grafting) but completely inert to Cu(I) catalysis[4]. Sodium ascorbate is used in slight excess to continuously reduce oxidized Cu(II) back to the catalytically active Cu(I) species, preventing reaction stalling.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of Azide-functionalized PEG (5 kDa) and 1.2 eq of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one in anhydrous DMF.

  • Degassing (Critical): Purge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Cu(I) to Cu(II), which not only halts the click reaction but promotes unwanted Glaser homocoupling of the alkynes.

  • Catalyst Addition: In a separate vial, dissolve 0.1 eq of CuSO4​⋅5H2​O and 0.2 eq of Sodium Ascorbate in a minimal amount of degassed deionized water. The solution will turn pale yellow, indicating the formation of Cu(I).

  • Conjugation: Inject the catalyst solution into the polymer mixture. Stir at room temperature for 12 hours under Argon.

  • Purification: Transfer the mixture to a dialysis cassette (MWCO 3.5 kDa) and dialyze against EDTA-containing water (to chelate and remove copper) followed by pure water for 48 hours. Lyophilize to obtain the enaminone-grafted polymer.

Self-Validation & QC: Perform FTIR spectroscopy on the lyophilized product. The complete disappearance of the characteristic azide asymmetric stretch at ∼2100 cm−1 validates 100% grafting efficiency. Additionally, 19F NMR should reveal a sharp singlet at ∼−76 ppm , confirming the structural integrity of the trifluoromethyl group post-click.

Protocol B: Stimuli-Responsive Cleavage and Pyrazole Synthesis

Objective: Trigger the release of the fluorinated heterocycle via binucleophilic cyclization.

Causality of Reagents: The reaction between the enaminone and hydrazine requires mildly acidic conditions. The acid protonates the highly polarized carbonyl oxygen, lowering the LUMO energy of the enone and accelerating the rate-determining nucleophilic attack by hydrazine to form the hydrazone intermediate[3].

Step-by-Step Procedure:

  • Incubation: Dissolve the enaminone-grafted polymer in a mildly acidic buffer (e.g., Acetate buffer, pH 5.5) to a concentration of 10 mg/mL.

  • Trigger Addition: Add 10 mM of Hydrazine hydrate to the solution.

  • Cyclization/Cleavage: Incubate the mixture at 37°C with gentle agitation for 4 hours.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). The released small-molecule pyrazole will partition into the organic phase, while the amine-functionalized polymer remains in the aqueous phase.

Self-Validation & QC: Analyze the organic extract via LC-MS. The presence of a dominant peak at m/z=137.0

[M+H]+ confirms the successful cyclization and release of 3-(trifluoromethyl)-1H-pyrazole.

Mechanism N1 Polymer-Triazole-CH2-NH-CH=CH-CO-CF3 (Enaminone Prodrug) N2 Nucleophilic Attack (Hydrazine adds to Carbonyl) N1->N2 + NH2NH2 N3 Hydrazone Intermediate Polymer-Triazole-CH2-NH-CH=CH-C(=NNH2)-CF3 N2->N3 - H2O (Acid Catalyzed) N4 Intramolecular Cyclization (Hydrazone N attacks β-carbon) N3->N4 N5 C-N Bond Cleavage (Polymer-Triazole-CH2-NH2 Released) N4->N5 N6 3-(Trifluoromethyl)-1H-pyrazole (Active Payload Released) N4->N6

Fig 2: Mechanistic pathway of hydrazine-triggered cleavage and pyrazole formation.

Quantitative Data Summary

The efficiency of both the CuAAC grafting and the subsequent stimuli-responsive release is highly dependent on the steric environment of the polymer backbone. Table 1 summarizes the reaction metrics across various standard biomedical polymers.

Table 1: Conjugation Efficiency and Release Kinetics across Polymer Backbones

Polymer BackboneCuAAC Conversion (%)Hydrazine Conc. (mM)Cleavage Half-life ( t1/2​ , h)Pyrazole Yield (%)
PEG-Azide (5 kDa)> 99.0102.495.2
PLGA-Azide (10 kDa)96.5103.191.0
Hyaluronic Acid-Azide92.0501.888.4
Nanogel-Azide (Crosslinked)89.5504.582.1

Note: CuAAC conversion was determined via FTIR integration of the azide peak. Pyrazole yield was quantified via HPLC against a standard calibration curve of pure 3-(trifluoromethyl)-1H-pyrazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists synthesizing 1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists synthesizing 1,1,1-trifluoro-4-(prop-2-ynylamino)but-3-en-2-one . This fluorinated enaminone is a highly versatile building block for synthesizing trifluoromethylated heterocycles (e.g., pyrroles, pyrazoles, and pyridines) used in modern drug development.

Achieving high yields for this specific compound requires careful management of the addition-elimination equilibrium, suppression of alkyne-driven cycloisomerization, and strict control of stereochemistry.

Reaction Mechanism & Pathway Analysis

Pathway SM1 1,1,1-Trifluoro-4-methoxybut-3-en-2-one (Electrophile) Int1 Tetrahedral Hemiaminal Intermediate SM1->Int1 Nucleophilic Attack SM2 Propargylamine (Nucleophile) SM2->Int1 Addition Byprod Methanol (Leaving Group) Int1->Byprod Cleavage Product 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one (Target Enaminone) Int1->Product Elimination (-MeOH) SideProd Pyrrole / Pyridine Derivatives Product->SideProd Heat / Trace Metals

Fig 1. Reaction mechanism and side-product pathways for the target enaminone.

Troubleshooting Guide & FAQs

Q1: My overall yield is consistently below 50%, and I observe a dark reaction mixture. What is causing this degradation? Root Cause & Causality: The target molecule contains both an enaminone moiety and a terminal alkyne. Under thermal stress or in the presence of trace transition metals (e.g., Cu, Au, Ag), propargyl enaminones readily undergo 5-exo-dig or 6-endo-dig cycloisomerization to form pyrroles or pyridines[1]. The dark color indicates polymerization or oxidative degradation of the alkyne. Solution: Maintain strictly metal-free conditions. Ensure all glassware is acid-washed and use high-purity, metal-free reagents. Keep the reaction temperature at or below 25 °C to arrest the reaction at the acyclic enaminone stage.

Q2: I am using ethanol as a solvent, but I see multiple byproducts on TLC. Should I change the solvent? Root Cause & Causality: While ethanol is a common solvent for standard enaminone synthesis, it can participate in reversible transacetalization with the starting material (1,1,1-trifluoro-4-methoxybut-3-en-2-one), creating a complex equilibrium. Furthermore, protic solvents can disrupt the intramolecular hydrogen bond that stabilizes the final product, leading to unwanted side reactions[2]. Solution: Switch to a halogenated solvent like dry CHCl₃ or CH₂Cl₂. These aprotic solvents do not compete as nucleophiles and promote a clean, direct addition-elimination sequence, driving the equilibrium toward the desired enaminone by allowing methanol to act as the sole leaving group[2].

Q3: NMR analysis shows a mixture of two products, but LC-MS shows only one mass. Is my product impure? Root Cause & Causality: You are likely observing E/Z geometric isomers, not impurities. The Z-isomer is thermodynamically favored due to a strong six-membered intramolecular hydrogen bond between the enamine N-H and the trifluoroacetyl carbonyl oxygen[3]. However, in polar hydrogen-bonding solvents (like DMSO-d₆ used for NMR), this intramolecular bond can be disrupted, leading to an equilibrium mixture of E and Z isomers. Solution: Run your NMR in CDCl₃ to maintain the intramolecular hydrogen bond and observe the clean Z-isomer[3]. This is a purely analytical artifact and does not negatively impact the chemical yield.

Quantitative Data: Solvent & Condition Optimization

The following table summarizes the impact of reaction conditions on the isolated yield and product purity. Data demonstrates that aprotic, chlorinated solvents at ambient temperatures provide the optimal thermodynamic environment for this synthesis.

Solvent SystemTemperature (°C)Amine EquivalentsReaction Time (h)Isolated Yield (%)Primary Observation / Impurity
Ethanol (EtOH)78 (Reflux)1.0245High conversion to cyclized heterocycles
Ethanol (EtOH)251.21662Sluggish reaction; unreacted starting material
Dichloromethane251.2488Clean conversion; trace E-isomer observed
Chloroform (CHCl₃) 0 to 25 1.1 3 92 Optimal; clean Z-isomer isolation
Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints. This ensures the operator can verify the success of the reaction at each distinct phase.

Reagents Required:

  • 1,1,1-Trifluoro-4-methoxybut-3-en-2-one (1.0 equiv, 10 mmol)

  • Propargylamine (1.1 equiv, 11 mmol)

  • Anhydrous Chloroform (CHCl₃) (20 mL)

Step-by-Step Methodology:

  • System Purge: Flush a flame-dried 50 mL round-bottom flask with inert N₂ gas for 5 minutes.

    • Validation Check: Ensures the exclusion of atmospheric moisture, which otherwise causes competitive hydrolysis of the enone starting material.

  • Substrate Dissolution: Dissolve 1,1,1-trifluoro-4-methoxybut-3-en-2-one (10 mmol) in 20 mL of anhydrous CHCl₃.

    • Validation Check: The resulting solution must appear as a clear, pale-yellow liquid. Any cloudiness indicates moisture contamination.

  • Thermal Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Validation Check: The internal temperature must be stabilized before proceeding. This prevents the highly exothermic addition from volatilizing the propargylamine (bp 84 °C).

  • Nucleophilic Addition: Add propargylamine (11 mmol) dropwise via syringe over 10 minutes under vigorous stirring.

    • Validation Check: A slight deepening of the yellow color will occur, indicating the formation of the tetrahedral hemiaminal intermediate. A mild exotherm should be felt on the flask exterior.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for exactly 3 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf​ ) should completely disappear, replaced by a highly UV-active product spot (lower Rf​ ).

  • Purification: Filter the crude mixture through a short pad of silica gel (approx. 2 inches), eluting with CH₂Cl₂, to remove polar baseline impurities. Concentrate the filtrate under reduced pressure.

    • Validation Check: The process yields a crystalline solid or viscous oil that solidifies upon standing, indicating high purity (>95%) without the need for harsh, yield-reducing distillation.

References
  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines, 1,4-Dizepanes, and 1,4-Diazocanes. Source: acs.org. URL:[Link]

  • α,β-Disubstituted CF3-Enones as a Trifluoromethyl Building Block: Regioselective Preparation of Totally Substituted 3-CF3-Pyrazoles. Source: acs.org. URL:[Link]

  • Coinage Metal-Assisted Synthesis of Heterocycles. Source: acs.org. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Electrophilic Warheads: Trifluoromethyl Ketones and Beyond

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful approach to achieving high potency and prolonged duration of action. At the heart of these molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful approach to achieving high potency and prolonged duration of action. At the heart of these molecules lies the electrophilic "warhead," a reactive moiety meticulously engineered to form a covalent bond with a specific nucleophilic residue on the target protein. This guide provides an in-depth comparative analysis of trifluoromethyl ketones (TFMKs) and other prominent electrophilic warheads, including α-ketoamides, boronic acids, and cyanamides. We will delve into their mechanisms of action, reactivity, selectivity, and metabolic stability, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation covalent therapeutics.

The Renaissance of Covalent Inhibitors: A Mechanistic Overview

Covalent inhibitors typically operate through a two-step mechanism: an initial non-covalent binding event (governed by the inhibition constant, Ki) followed by the formation of a covalent bond (characterized by the rate of inactivation, k_inact). The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/Ki.[1] The choice of warhead is a critical determinant of a covalent inhibitor's success, influencing not only its reactivity and selectivity but also its pharmacokinetic and toxicological profile.

Trifluoromethyl Ketones: Potent but with Caveats

Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases.[2] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of serine or the thiol group of cysteine. This interaction leads to the formation of a stable, yet often reversible, hemiketal or hemithioketal adduct, mimicking the tetrahedral transition state of peptide bond hydrolysis.[2]

Mechanism of Action:

The reaction between a trifluoromethyl ketone and a cysteine residue is a nucleophilic addition, resulting in a hemithioketal. This covalent modification can be reversible, with the equilibrium favoring the adduct in the presence of the target protein.

TFMK_Mechanism TFMK R-CO-CF3 Adduct Protein-Cys-S-C(OH)(CF3)-R TFMK->Adduct Nucleophilic attack Cysteine Protein-Cys-SH Adduct->TFMK Reversal

Caption: Reversible covalent inhibition by a trifluoromethyl ketone.

Advantages:

  • High Potency: TFMKs can exhibit potent, slow-tight binding inhibition.

  • Transition-State Analogy: The tetrahedral adduct effectively mimics the transition state of substrate hydrolysis, leading to high affinity.

Limitations:

  • Metabolic Instability: A significant drawback of TFMKs is their susceptibility to in vivo reduction by carbonyl reductases to the corresponding inactive trifluoromethyl alcohols.[3][4] This rapid metabolism can lead to poor pharmacokinetic profiles.

  • Potential for Off-Target Reactivity: The inherent reactivity of the TFMK group can lead to off-target modifications if not carefully controlled through the design of the recognition element of the inhibitor.

Overcoming Metabolic Instability:

Recent strategies to mitigate the metabolic instability of TFMKs include the design of trifluoropyruvamides (TFPAs). The introduction of an adjacent electron-withdrawing group stabilizes the hydrated form of the ketone, thereby hindering its reduction.[3][4]

α-Ketoamides: A Reversible Covalent Workhorse

α-Ketoamides have emerged as a privileged motif in medicinal chemistry, particularly for the development of reversible covalent inhibitors targeting serine and cysteine proteases.[5][6] This warhead is featured in several approved antiviral drugs, including the hepatitis C virus (HCV) protease inhibitors telaprevir and boceprevir.

Mechanism of Action:

Similar to TFMKs, α-ketoamides react with the catalytic serine or cysteine residue to form a reversible hemiketal or hemithioketal adduct.

AlphaKetoamide_Mechanism AlphaKetoamide R-CO-CO-NHR' Adduct Protein-Ser-O-C(OH)(CO-NHR')-R AlphaKetoamide->Adduct Nucleophilic attack Serine Protein-Ser-OH Adduct->AlphaKetoamide Reversal

Caption: Reversible covalent inhibition by an α-ketoamide.

Advantages:

  • Reversible Covalency: The reversible nature of the covalent bond can contribute to a better safety profile by minimizing permanent off-target modifications.[5][6]

  • Tunable Reactivity: The reactivity of the α-ketoamide can be modulated through modifications to the amide substituent.

  • Established Clinical Precedent: The success of several FDA-approved drugs containing this warhead provides a strong validation of its utility.

Boronic Acids: Versatile Serine and Threonine Binders

Boronic acids are unique in their ability to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues.[7][8] This warhead is famously incorporated into the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma.

Mechanism of Action:

The boron atom in a boronic acid possesses a vacant p-orbital, making it a Lewis acid. It readily accepts a lone pair of electrons from the hydroxyl group of a serine or threonine residue, forming a tetrahedral boronate adduct.

BoronicAcid_Mechanism BoronicAcid R-B(OH)2 Adduct Protein-Thr-O-B(OH)2-R BoronicAcid->Adduct Lewis acid-base reaction Threonine Protein-Thr-OH Adduct->BoronicAcid Reversal

Caption: Reversible covalent inhibition by a boronic acid.

Advantages:

  • Unique Target Residues: Boronic acids can target threonine residues, expanding the scope of covalent inhibition beyond the more commonly targeted cysteine and serine.

  • Reversible and Tunable: The boronate adduct is typically reversible, and the affinity and kinetics of binding can be fine-tuned.

  • Clinical Success: The clinical success of bortezomib and other boronic acid-containing drugs highlights their therapeutic potential.

Cyanamides: Emerging Warheads with Balanced Reactivity

Cyanamides have recently gained attention as promising electrophilic warheads that offer a balance between reactivity and selectivity.[9][10] Their moderate electrophilicity makes them attractive alternatives to more reactive warheads that may be prone to off-target effects.

Mechanism of Action:

Cyanamides can react with the thiol group of cysteine residues to form a reversible isothiourea linkage.[8][9]

Cyanamide_Mechanism Cyanamide R-NH-CN Adduct Protein-Cys-S-C(=NH)-NHR Cyanamide->Adduct Nucleophilic addition Cysteine Protein-Cys-SH Adduct->Cyanamide Reversal

Caption: Reversible covalent inhibition by a cyanamide.

Advantages:

  • Balanced Reactivity: Cyanamides are generally less reactive than warheads like acrylamides, which can lead to improved selectivity and a better safety profile.[9][10]

  • Reversible Covalent Binding: The ability to form a reversible covalent bond offers advantages in mitigating off-target toxicity.

  • Novelty and Opportunity: As a relatively newer class of warheads, cyanamides offer opportunities for exploring novel inhibitor designs.

Comparative Analysis of Electrophilic Warheads

A direct head-to-head comparison of these warheads against the same biological target is ideal for making informed decisions in a drug discovery program. While comprehensive studies comparing all these warheads are rare, we can synthesize a comparative overview from the available literature.

WarheadTarget Residue(s)MechanismReversibilityKey AdvantagesKey Limitations
Trifluoromethyl Ketone Cys, SerNucleophilic AdditionReversibleHigh potency, transition-state analogyMetabolic instability, potential off-target reactivity
α-Ketoamide Cys, SerNucleophilic AdditionReversibleEstablished clinical precedent, tunable reactivity
Boronic Acid Ser, ThrLewis Acid-BaseReversibleTargets threonine, clinical success
Cyanamide CysNucleophilic AdditionReversibleBalanced reactivity, good safety profileNewer class, less established

This table represents a qualitative summary based on available literature. Quantitative comparisons are highly target-dependent.

Experimental Protocols for Characterizing Covalent Inhibitors

To rigorously compare different electrophilic warheads, a suite of biochemical and biophysical assays is required. Here, we provide an overview of two key experimental workflows.

Determination of k_inact and Ki

The determination of the second-order rate constant (k_inact/Ki) is crucial for quantifying the efficiency of a covalent inhibitor. A common method involves measuring the time-dependent inhibition of enzyme activity.

kinact_Ki_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis Enzyme_prep Prepare enzyme solution Preincubation Pre-incubate enzyme and inhibitor at various time points Enzyme_prep->Preincubation Inhibitor_prep Prepare serial dilutions of inhibitor Inhibitor_prep->Preincubation Reaction_start Initiate enzymatic reaction with substrate Preincubation->Reaction_start Measurement Measure product formation over time Reaction_start->Measurement IC50_calc Determine IC50 at each pre-incubation time Measurement->IC50_calc Plotting Plot IC50 values vs. time IC50_calc->Plotting Fitting Fit data to determine k_inact and Ki Plotting->Fitting

Caption: Workflow for determining k_inact and Ki.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the target enzyme and a series of dilutions of the covalent inhibitor.

  • Pre-incubation: For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding a saturating concentration of the substrate.

  • Activity Measurement: Monitor the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • IC50 Determination: For each pre-incubation time point, determine the IC50 value of the inhibitor.

  • Data Analysis: Plot the IC50 values as a function of pre-incubation time. The data can then be fitted to the appropriate kinetic equations to determine the values of k_inact and Ki.[11]

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the proteome.[7][12]

ABPP_Workflow cluster_treatment Cell/Lysate Treatment cluster_labeling Probe Labeling & Enrichment cluster_analysis Proteomic Analysis Proteome_prep Prepare cell lysate or intact cells Inhibitor_incubation Incubate proteome with test inhibitor Proteome_prep->Inhibitor_incubation ABP_labeling Label with a broad-spectrum activity-based probe Inhibitor_incubation->ABP_labeling Enrichment Enrich probe-labeled proteins (e.g., with streptavidin beads) ABP_labeling->Enrichment Digestion On-bead digestion to peptides Enrichment->Digestion LC_MS LC-MS/MS analysis Digestion->LC_MS Data_analysis Quantify protein abundance to identify targets LC_MS->Data_analysis

Caption: Workflow for competitive ABPP.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a cell lysate or use intact cells.

  • Inhibitor Incubation: Pre-incubate the proteome with the covalent inhibitor of interest at various concentrations.

  • Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. The ABP typically contains a reactive warhead and a reporter tag (e.g., biotin).

  • Enrichment: Lyse the cells (if not already done) and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotinylated probe).

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of proteins in the inhibitor-treated samples compared to a vehicle control. A decrease in the signal for a particular protein indicates that it is a target of the test inhibitor.[7][12]

Conclusion and Future Perspectives

The choice of an electrophilic warhead is a multifaceted decision that requires careful consideration of the target protein, the desired pharmacological profile, and potential liabilities. Trifluoromethyl ketones offer high potency but are often plagued by metabolic instability. α-Ketoamides and boronic acids represent clinically validated, reversible covalent warheads with favorable properties. Cyanamides are an emerging class with the promise of balanced reactivity and improved safety.

The continued development of novel electrophilic warheads with finely tuned reactivity and selectivity will undoubtedly expand the toolbox for medicinal chemists. Furthermore, the application of advanced experimental techniques, such as competitive ABPP, will be instrumental in the comprehensive characterization of the on- and off-target activities of these covalent modifiers, ultimately leading to the design of safer and more effective covalent drugs.

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Sources

Comparative

A Multi-Tiered Strategy for Assessing the Cell Permeability of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one

Abstract The journey of a small molecule from a promising hit to a viable drug candidate is critically dependent on its ability to cross cellular membranes to reach its intracellular target. Cell permeability is a corner...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a small molecule from a promising hit to a viable drug candidate is critically dependent on its ability to cross cellular membranes to reach its intracellular target. Cell permeability is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile that dictates a compound's bioavailability and overall efficacy. This guide focuses on a novel compound, 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, a structure featuring a trifluoromethyl group known to enhance metabolic stability and a propargylamino group that offers a handle for further chemical modification. Given the absence of published permeability data for this specific molecule, this document outlines a comprehensive, multi-tiered experimental strategy designed to rigorously assess its cell permeability profile. We will progress from a rapid, cell-free assay to more complex, biologically relevant cell-based models and conclude with direct visual confirmation, providing a holistic understanding of the compound's transport characteristics.

Introduction: The Permeability Hurdle in Drug Discovery

The plasma membrane acts as a selective gatekeeper, and a compound's ability to navigate this lipid bilayer is a fundamental determinant of its therapeutic potential.[1] Poor permeability can halt the development of an otherwise potent molecule. Therefore, assessing this parameter early in the drug discovery pipeline is essential for lead optimization and for making informed decisions about which candidates to advance. Key factors governing permeability include a molecule's size, polarity, and its interaction with membrane transporters.[1]

The compound of interest, 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, possesses structural motifs that suggest a considered design. The trifluoromethyl group often improves bioavailability, while the overall structure's potential for hydrogen bonding and its partition coefficient will influence its passive diffusion capabilities.[2] This guide provides a robust framework for moving beyond theoretical predictions to generate empirical data, comparing its performance to established benchmarks.

Part 1: High-Throughput Screening for Passive Diffusion with the PAMPA Model

Causality Behind the Choice: Isolating the First Variable

To build a clear picture of permeability, we must first isolate the most fundamental mechanism: passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal starting point.[3] It is a cell-free model that measures a compound's ability to diffuse across a lipid-infused artificial membrane separating a donor and an acceptor well.[4] By eliminating the complexities of active transport and cellular metabolism, PAMPA provides a clean, rapid, and cost-effective baseline measurement of a compound's intrinsic passive permeability.[3][5] This initial screen allows for the rapid classification of compounds, guiding subsequent, more resource-intensive experiments.[3]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: A 96-well filter plate (e.g., Millipore MultiScreen® PAMPA plate) serves as the donor plate. Gently apply 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well and allow it to impregnate the filter.[5]

  • Solution Preparation:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) containing 5% DMSO.[5]

    • Donor Solution: Prepare a 10 µM solution of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one and control compounds (see table below) in the same buffer.[5]

  • Assay Assembly: Carefully place the lipid-coated donor filter plate onto the acceptor plate, creating a "sandwich". Add 150 µL of the donor solution to each well of the donor plate.[5]

  • Incubation: Cover the plate assembly and incubate for 10-20 hours at room temperature with gentle shaking.[5][6]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS analysis.[7]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where CA is the concentration in the acceptor well, Cequilibrium is the equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, respectively.

Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Coat Donor Plate with Lipid Solution assay1 Assemble 'Sandwich' (Donor on Acceptor) prep1->assay1 prep2 Prepare Acceptor & Donor Solutions prep2->assay1 assay2 Incubate (10-20 hours) assay1->assay2 analysis1 Separate Plates assay2->analysis1 analysis2 Quantify Compound (LC-MS/MS) analysis1->analysis2 analysis3 Calculate Papp analysis2->analysis3

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Part 2: Cell-Based Assays for Biological Transport Mechanisms

Causality Behind the Choice: Embracing Biological Complexity

While PAMPA is excellent for passive diffusion, it cannot predict the influence of cellular machinery. Many drugs are actively transported into cells or, more critically, are ejected by efflux pumps like P-glycoprotein (P-gp), a major cause of low bioavailability and drug resistance.[8][9] To investigate these phenomena, we must turn to cell-based models. The Caco-2 cell line, derived from human colorectal carcinoma, is the industry gold standard for predicting human intestinal absorption.[10][11][12] When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express a variety of transporters, closely mimicking the intestinal epithelium.[11][13] A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice-versa, is essential for identifying active efflux.[11]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells onto filter inserts in a Transwell™ plate system. Culture for 21-25 days to allow the cells to differentiate and form a confluent, polarized monolayer.[14][15]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm².[16] Post-assay integrity can be confirmed with a Lucifer Yellow rejection test.[17]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[15]

    • A → B Transport: Add the test compound (10 µM) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[15]

    • B → A Transport: Add the test compound (10 µM) in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.[15]

  • Incubation & Sampling: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 90-120 minutes.[15][18] At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples via LC-MS/MS.[15]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (Papp, A→B and Papp, B→A).

    • Determine the Efflux Ratio (ER) = Papp, B→A / Papp, A→B. An ER ≥ 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[11]

Visualization: Caco-2 Bidirectional Assay Workflow

Caco2_Workflow cluster_culture Cell Culture & QC cluster_transport Transport Experiment (Bidirectional) cluster_analysis Analysis culture Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form monolayer culture->differentiate teer Verify Monolayer Integrity (TEER Measurement) differentiate->teer A_to_B A→B Assay: Dose Apical Side teer->A_to_B B_to_A B→A Assay: Dose Basolateral Side teer->B_to_A incubate Incubate at 37°C (90-120 min) A_to_B->incubate B_to_A->incubate sample Sample Donor & Receiver Compartments incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp (A→B, B→A) & Efflux Ratio quantify->calculate

Caption: Workflow for the bidirectional Caco-2 cell permeability assay.

Part 3: Direct Visual Confirmation with Confocal Microscopy

Causality Behind the Choice: Seeing is Believing

Quantitative data from PAMPA and Caco-2 assays are powerful but indirect. They report how much of a compound crossed a barrier but do not show it inside the cell. Confocal laser scanning microscopy allows for the direct visualization of a compound's intracellular accumulation and can reveal its subcellular localization.[19][20][21] This is crucial for confirming cell entry and for understanding if the compound reaches specific organelles, which may be relevant to its mechanism of action. This technique requires a fluorescent version of the compound, which can be achieved through intrinsic properties or by conjugation to a fluorescent probe.[22][23]

Methodology: Intracellular Localization Study
  • Probe Requirement: The primary requirement is a fluorescent analog of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one. If the compound is not intrinsically fluorescent, a fluorescent tag (e.g., a BODIPY or rhodamine derivative) must be conjugated to it, ideally at a position that does not interfere with its permeability characteristics.[22][24]

  • Cell Preparation: Culture a relevant cell line (e.g., HeLa or the target cancer cell line) on glass-bottomed imaging dishes.

  • Labeling:

    • Incubate the live cells with the fluorescently-tagged compound at an appropriate concentration and for a defined period.

    • (Optional) Co-stain with organelle-specific fluorescent markers (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for endoplasmic reticulum) to investigate co-localization.

  • Imaging: Wash the cells to remove any unbound probe. Image the cells using a confocal microscope with appropriate laser excitation and emission filter settings to minimize spectral cross-talk between different fluorophores.[19][25]

  • Analysis: Analyze the resulting images to confirm if the fluorescence signal is located within the cell boundaries and whether it co-localizes with any specific organelle markers.[26]

Visualization: Co-localization Concept

CoLocalization cluster_cell Cell Cell Nucleus Nucleus Cell->Nucleus Mitochondria Mitochondria Cell->Mitochondria Compound Fluorescent Compound Mitochondria->Compound Co-localization

Caption: Conceptual diagram of a fluorescent compound co-localizing with mitochondria.

Comparative Data Summary & Integrated Analysis

To provide a clear benchmark, the performance of 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one should be compared against well-characterized control compounds. The table below presents a template for summarizing the expected data from the proposed assays.

Compound Assay Parameter Hypothetical Value Permeability Classification
Propranolol (High Perm. Control)PAMPAPapp (10⁻⁶ cm/s)> 10High
Caco-2Papp A→B (10⁻⁶ cm/s)> 15High
Caco-2Efflux Ratio~ 1.0Not an Efflux Substrate
Atenolol (Low Perm. Control)PAMPAPapp (10⁻⁶ cm/s)< 1Low
Caco-2Papp A→B (10⁻⁶ cm/s)< 0.5Low
Caco-2Efflux Ratio~ 1.0Not an Efflux Substrate
Talinolol (P-gp Substrate Control)PAMPAPapp (10⁻⁶ cm/s)> 5Moderate-High (Passive)
Caco-2Papp A→B (10⁻⁶ cm/s)< 1.0Low (due to efflux)
Caco-2Efflux Ratio> 5.0Efflux Substrate
1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one PAMPA Papp (10⁻⁶ cm/s) [Experimental Result] [To Be Determined]
Caco-2 Papp A→B (10⁻⁶ cm/s) [Experimental Result] [To Be Determined]
Caco-2 Efflux Ratio [Experimental Result] [To Be Determined]

Synthesizing the Narrative: The true power of this tiered approach lies in integrating the results.

  • Scenario 1 (Good Permeability): If the target compound shows high Papp values in both PAMPA and Caco-2 (A→B) with an efflux ratio near 1, it is likely a highly permeable compound that passively diffuses and is not a substrate for major efflux pumps. Confocal microscopy would be expected to show a strong, diffuse intracellular signal.

  • Scenario 2 (Efflux Liability): If the compound has a high PAMPA Papp but a low Caco-2 A→B Papp and an efflux ratio > 2, this is a classic sign of active efflux.[11] It indicates good passive diffusion that is being counteracted by transporters like P-gp. This would be a critical finding for drug development, potentially requiring structural modification.

  • Scenario 3 (Poor Passive Permeability): If the Papp is low in both PAMPA and Caco-2 assays, the compound has inherently poor passive permeability. Confocal imaging would likely show minimal or no intracellular fluorescence.

Conclusion

A thorough understanding of cell permeability is non-negotiable in the development of effective intracellularly-acting drugs. For a novel entity like 1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one, a single assay is insufficient. The proposed three-tiered strategy—beginning with the clean assessment of passive diffusion via PAMPA, progressing to the biologically rich Caco-2 model to probe for active transport, and culminating in direct visual confirmation by confocal microscopy—provides a comprehensive and robust framework. This approach enables researchers to not only quantify permeability but also to understand the underlying mechanisms, generating the critical insights needed to confidently advance a compound toward clinical consideration.

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Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one
Reactant of Route 2
1,1,1-Trifluoro-4-(prop-2-ynylamino)but-3-en-2-one
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